![molecular formula C23H15Cl3N2O2 B5113368 3-[4-(benzyloxy)-3,5-dichlorophenyl]-N-(2-chlorophenyl)-2-cyanoacrylamide](/img/structure/B5113368.png)
3-[4-(benzyloxy)-3,5-dichlorophenyl]-N-(2-chlorophenyl)-2-cyanoacrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(benzyloxy)-3,5-dichlorophenyl]-N-(2-chlorophenyl)-2-cyanoacrylamide is a chemical compound that has gained significant attention in scientific research due to its potential use in various fields such as medicine, agriculture, and material science. This compound is also known as BDCCA and is a member of the cyanoacrylamide family.
Mécanisme D'action
BDCCA exerts its anti-cancer activity by inhibiting the activity of a protein called STAT3, which is involved in the growth and survival of cancer cells. BDCCA binds to STAT3 and prevents its activation, leading to the inhibition of cancer cell growth. BDCCA also activates the p53 pathway, which is a tumor suppressor pathway that induces apoptosis in cancer cells.
Biochemical and physiological effects:
BDCCA has been found to have low toxicity and high selectivity towards cancer cells. It has been shown to induce cell cycle arrest and apoptosis in cancer cells without affecting normal cells. BDCCA has also been found to inhibit angiogenesis, the formation of new blood vessels, which is essential for tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
BDCCA has several advantages for lab experiments, including its high selectivity towards cancer cells, low toxicity, and anti-inflammatory properties. However, BDCCA also has some limitations, such as its low solubility in water and its potential to form reactive intermediates, which can lead to unwanted side reactions.
Orientations Futures
There are several potential future directions for the research on BDCCA. One potential direction is the optimization of its synthesis method to improve its yield and purity. Another direction is the development of new drug delivery methods to improve its bioavailability and efficacy. Additionally, further studies are needed to investigate the potential use of BDCCA in the treatment of other diseases such as inflammatory bowel disease and neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of BDCCA involves the reaction of 2-chlorobenzonitrile with 3,5-dichloro-4-hydroxybenzaldehyde in the presence of potassium carbonate as a base. The resulting product is then reacted with benzyl bromide in the presence of potassium carbonate and potassium iodide as a catalyst to form the final product, BDCCA.
Applications De Recherche Scientifique
BDCCA has been extensively studied for its potential use as a drug candidate in cancer treatment. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. BDCCA has also been found to have anti-inflammatory properties and can potentially be used in the treatment of inflammatory diseases such as arthritis.
Propriétés
IUPAC Name |
(E)-N-(2-chlorophenyl)-2-cyano-3-(3,5-dichloro-4-phenylmethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15Cl3N2O2/c24-18-8-4-5-9-21(18)28-23(29)17(13-27)10-16-11-19(25)22(20(26)12-16)30-14-15-6-2-1-3-7-15/h1-12H,14H2,(H,28,29)/b17-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOMHBMCQFONCJR-LICLKQGHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2Cl)C=C(C#N)C(=O)NC3=CC=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2Cl)/C=C(\C#N)/C(=O)NC3=CC=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15Cl3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(2-chlorophenyl)-2-cyano-3-(3,5-dichloro-4-phenylmethoxyphenyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylcyclohexanamine](/img/structure/B5113286.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,4,5-triethoxybenzamide](/img/structure/B5113289.png)
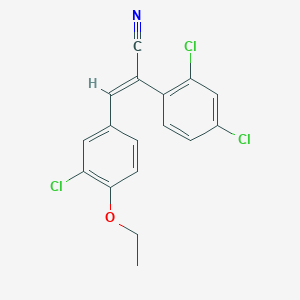
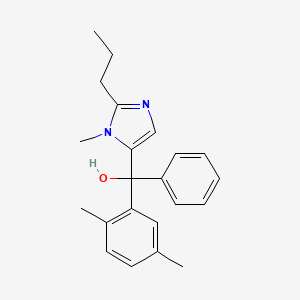
![2-{[5-(2-ethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-iodophenyl)acetamide](/img/structure/B5113308.png)
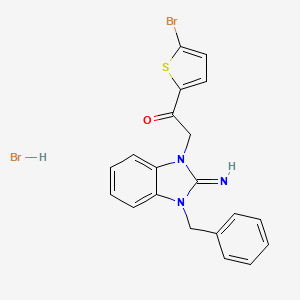
![1-(3-chlorophenyl)-3-[4-(diphenylmethyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5113326.png)
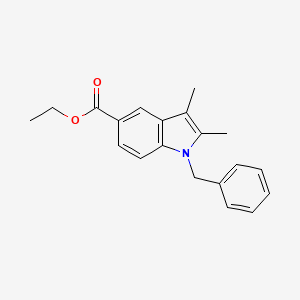
![1-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-naphthol](/img/structure/B5113340.png)
![2-[(3,4-dimethoxybenzoyl)amino]-N-1-naphthyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5113348.png)
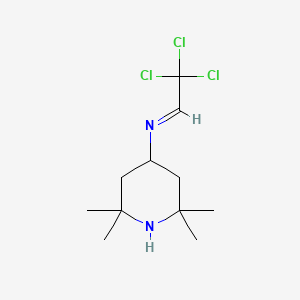
![N~1~-(2-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-methylphenyl)glycinamide](/img/structure/B5113355.png)
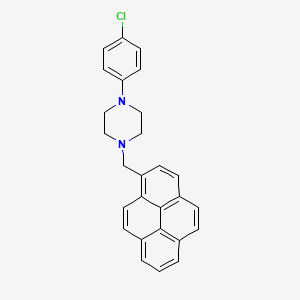
![N-[5-(2-methoxyethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide](/img/structure/B5113361.png)